N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzenesulfonamide
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Overview
Description
N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfonamide group, and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the sulfonamide intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may serve as a tool for studying biological pathways and mechanisms due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-fluorobenzene-1-sulfonamide
- **N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-chlorobenzene-1-sulfonamide
Uniqueness
The uniqueness of N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzene moiety, in particular, may enhance its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C19H20FN3O5S |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN3O5S/c1-4-23(29(24,25)15-8-6-14(20)7-9-15)12-18-21-19(22-28-18)13-5-10-16(26-2)17(11-13)27-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
MDXAEEOSVWYACR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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